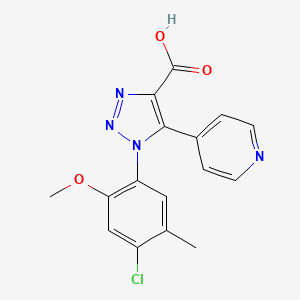

1-(4-chloro-2-methoxy-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound belongs to the 1,2,3-triazole-carboxylic acid family, characterized by a triazole core substituted with a pyridin-4-yl group and a 4-chloro-2-methoxy-5-methylphenyl moiety.

Properties

IUPAC Name |

1-(4-chloro-2-methoxy-5-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3/c1-9-7-12(13(24-2)8-11(9)17)21-15(10-3-5-18-6-4-10)14(16(22)23)19-20-21/h3-8H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEHDJOUUAUAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-2-methoxy-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1329800-36-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 295.72 g/mol. Its structure features a triazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, it was found that derivatives similar to the compound demonstrated activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chloromethyl and methoxy groups in the phenyl ring enhances the lipophilicity and overall antimicrobial efficacy of the compound .

Anticancer Activity

Triazole compounds have been studied for their anticancer properties. A recent investigation into structurally related triazoles revealed that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies showed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been documented. In experimental models, triazole derivatives were noted to reduce inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways, providing a basis for further development as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including the target compound, demonstrated significant inhibition against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml. The results highlighted the importance of substituents in enhancing antifungal activity .

Case Study 2: Anticancer Properties

In vitro assays on various cancer cell lines showed that the compound exhibited selective cytotoxicity against human lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via caspase activation pathways. The study indicated an IC50 value of 15 µM for this compound, suggesting it could serve as a lead structure for further anticancer drug development .

Research Findings Summary Table

Scientific Research Applications

Structural Information

- Common Name : 1-(4-chloro-2-methoxy-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Molecular Formula : C₁₆H₁₃ClN₄O₃

- Molecular Weight : 344.75 g/mol

- CAS Number : 1351809-47-6

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that its mechanism may involve the inhibition of cell wall synthesis or disruption of membrane integrity, making it a candidate for developing new antibiotics.

Anticancer Properties

Triazole derivatives are known for their anticancer activities. This compound has shown promise in preclinical studies targeting specific cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth through pathways associated with cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These properties suggest potential therapeutic applications in diseases characterized by chronic inflammation, such as arthritis.

Neurological Research

Recent studies have investigated the neuroprotective effects of triazole derivatives. This specific compound may offer benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells, indicating its potential in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The tested compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies published in Cancer Letters highlighted that the compound inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. The study also reported a reduction in tumor volume in xenograft models treated with the compound .

Case Study 3: Anti-inflammatory Mechanism

Research featured in Inflammation Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of induced inflammation. The results suggest that it could be developed as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituent positions and heterocyclic attachments, influencing physicochemical and biochemical properties. Below is a comparative analysis:

Key Observations :

- Chlorine vs.

- Pyridyl Position : 4-pyridyl (target) vs. 2- or 3-pyridyl alters electronic distribution and binding interactions. For example, 2-pyridyl () may favor planar stacking, while 3-pyridyl () introduces asymmetry .

- Substituent Placement : Para-substituted halogens (Cl, F) improve metabolic stability, while ortho-substituents (e.g., 2-OMe in target) may hinder enzymatic degradation .

Physicochemical and Predicted Properties

- Solubility : Methoxy groups (target, ) improve aqueous solubility compared to halogenated analogs .

- pKa : Predicted pKa ~2.97 for triazole-carboxylic acids (), suggesting ionization at physiological pH, enhancing bioavailability .

- Thermal Stability : Chlorine and aromatic rings (e.g., ) likely increase melting points (>300°C) .

Stability and Reactivity

- Chemical Stability : Chlorine and methoxy groups enhance stability against oxidation.

- Reactivity : The carboxylic acid group enables salt formation or derivatization (e.g., amides in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.